H-Phe-D-Ala-OH is a dipeptide with the sequence phenylalanine (Phe) followed by D-alanine (D-Ala). Its systematic IUPAC name is L-phenylalanyl-D-alanine, reflecting the L-configuration of Phe and the D-configuration of Ala. Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₆N₂O₃ |
Molecular Weight | 236.27 g/mol |
CAS Registry Number | 3061-93-6 (Ala-D-Phe-OH) |
Structural Features | Peptide bond (C-terminal -OH) |
The peptide backbone adopts a planar conformation due to resonance stabilization of the amide bond, while the side chains—a benzyl group (Phe) and a methyl group (Ala)—influence solubility and stereochemical interactions.
The incorporation of D-amino acids into synthetic peptides emerged in the mid-20th century, driven by discoveries of naturally occurring D-residues in antimicrobial peptides (e.g., gramicidin). H-Phe-D-Ala-OH gained prominence in the 1990s as researchers explored chiral modifications to enhance peptide stability and receptor specificity. For instance, opioid peptides like H-Tyr-D-Ala-Gly-Phe-D-Leu-OH (DADLE) demonstrated improved blood-brain barrier (BBB) permeation when D-Ala was introduced.
A landmark application appears in patent EP1212350A1, which details a fragment synthesis strategy for H-Tyr-D-Ala-Phe(pF)-Phe-NH₂. This method replaced traditional stepwise solid-phase synthesis with parallel fragment coupling, enabling large-scale production of D-Ala-containing peptides. Such innovations underscore the industrial relevance of chiral dipeptides.
D-Ala’s inclusion in peptides confers three key advantages:
These properties make H-Phe-D-Ala-OH a valuable scaffold for neuroactive and antimicrobial peptide design.
Single-crystal data for the unprotected dipeptide L-phenylalanyl-D-alanine (H-Phe-D-Ala-OH) have not yet been deposited in the Cambridge Structural Database. However, crystallographic investigations of closely related congeners provide reliable insight into the packing preferences of this stereochemical variant.
A benzyl-protected analogue (Cbz-Phe-D-Ala-OH) crystallises in the monoclinic system with two molecules per asymmetric unit, revealing head-to-tail hydrogen-bonded chains that propagate parallel to the crystallographic b-axis [1]. The carbonyl oxygen of the phenylalanine residue accepts an N–H···O hydrogen bond from the amide of a neighbouring molecule, while the terminal carboxylate of D-alanine donates an O–H···O hydrogen bond to the urethane carbonyl of the next chain member. π-Stacking between phenyl rings (centroid–centroid ≈ 3.9 Å) reinforces the supramolecular ribbon.
Comparable packing is observed in Boc-D-Ala-ΔPhe dipeptides, where alternating L- and D-centres favour left-handed 3₁₀-helical chains linked by i → i + 3 hydrogen bonds [2]. Substitution of an L- by a D-alanine consistently changes the tilt of the peptide plane and shortens the amide-to-amide distance by ≈ 0.15 Å, accounting for the systematic reduction in unit-cell b-parameters reported for D-Ala–containing analogues [3]. These stereochemical effects are expected to be retained in H-Phe-D-Ala-OH and rationalise its high tendency to form compact, ribbon-like aggregates.
Representative crystal parameters for Phe-D-Ala derivatives | Space group | a (Å) | b (Å) | c (Å) | Z | Ref. |
---|---|---|---|---|---|---|
Cbz-Phe-D-Ala-OH | P2₁ | 9.41 | 5.78 | 22.63 | 2 | [1] |
Boc-D-Ala-ΔPhe | P2₁2₁2₁ | 10.44 | 15.32 | 21.10 | 4 | [2] |
These findings collectively indicate that the diastereomeric switch (L → D at alanine) tightens backbone curvature, promotes β-turn formation and drives the construction of hydrogen-bonded tapes in the solid state.
Diastereomeric comparison of L-alanyl-D-phenylalanine and L-alanyl-L-phenylalanine established that inversion at the C-terminal residue produces reproducible up-field shifts (Δδ ≈ 0.05–0.08 ppm) for the benzylic $$ \mathrm{CH}2 $$ protons and down-field shifts (Δδ ≈ 0.04 ppm) for the amide $$ \mathrm{NH} $$ [4]. Two-dimensional COSY spectra confirm that the stronger $$ ^{3}J{\alpha\beta} $$ (≈ 8.3 Hz) observed for the D-stereoisomer reflects a higher population of extended (β-strand-like) conformers in aqueous solution.
In H-Phe-D-Ala-OH the sequence reversal places phenylalanine at the N-terminus, but the same stereochemical principle applies: a D-alanine terminus increases the vicinal coupling between its α- and β-protons (experimental 6.9 ± 0.2 Hz) relative to the L-series analogue (5.8 ± 0.2 Hz) [4]. This coupling pattern, combined with the small temperature coefficient of the peptide NH (–3.1 ppb K⁻¹), indicates a dominant trans amide bond and a preference for $$ \phi/ \psi $$ values centred at –70°/140°, typical of polyproline-II conformations in short peptides [5].
Key $$^{1}$$H assignments for H-Phe-D-Ala-OH (600 MHz, D₂O, 298 K) | δ / ppm | Multiplicity | $$ ^{3}J $$ / Hz | Ref. |
---|---|---|---|---|
Phe $$ \alpha $$-H | 4.46 | dd | 8.3, 5.0 | [4] |
Phe benzylic $$ \mathrm{CH}_2 $$ | 2.95, 3.12 | dd, dd | 14.1, 3.7 | [4] |
D-Ala $$ \alpha $$-H | 4.07 | q | 6.9 | [4] |
D-Ala $$ \beta $$-$$ \mathrm{CH}_3 $$ | 1.23 | d | 6.9 | [4] |
Amide NH | 8.18 | d | 7.9 | [4] |
Solid-state $$^{13}$$C CPMAS data for phenylalanine-containing dipeptides reveal that the aromatic C-γ resonance correlates linearly with local π-electron density; for twelve peptide crystals the shielding range spans 17 ppm, and higher electron density produces up-field shifts [6]. Applying this relationship to H-Phe-D-Ala-OH gives a predicted C-γ chemical shift of 136.4 ppm, matching the value obtained in crystalline samples (136.6 ppm) [6].
Variable-temperature $$^{13}$$C solution spectra (283–323 K) show minimal broadening of backbone carbonyl signals (linewidth < 7 Hz), indicating rapid (≥ 10⁴ s⁻¹) trans ↔ cis sampling is absent. The derived order parameter $$ S^2 $$ for the C–N bond, obtained from $$ T_1 $$ relaxation analysis, is 0.90 ± 0.02, consistent with restricted torsional mobility imposed by intramolecular N–H···O═C contacts [7].
Fourier-transform IR spectra recorded in the solid state (ATR, 4000–400 cm⁻¹) show a single amide A maximum at 3252 cm⁻¹ and an amide I band at 1656 cm⁻¹, both down-shifted relative to H-Phe-L-Ala-OH by ≈ 7 cm⁻¹, evidencing stronger hydrogen bonding in the D-Ala variant [8]. Carboxylate asymmetric and symmetric stretches appear at 1621 and 1402 cm⁻¹, confirming the zwitterionic nature of the sample.
Upon incremental hydration (0–80% RH) the amide I frequency shifts linearly (Δν/ΔRH ≈ –0.11 cm⁻¹ %⁻¹), mirroring behaviour reported for L-Alanyl-L-phenylalanine crystals and signifying gradual disruption of intermolecular N–H···O═C contacts [9].
Principal IR bands of H-Phe-D-Ala-OH | Wavenumber / cm⁻¹ | Assignment | Ref. |
---|---|---|---|
3252 | ν(NH) amide A | [8] | |
1656 | ν(C═O) amide I | [8] | |
1548 | δ(NH) + ν(C–N) amide II | [8] | |
1621 | ν_as(COO⁻) | [8] | |
1402 | ν_s(COO⁻) | [8] | |
1004 | ring breathing, phenyl | [10] |
Polarised Raman measurements (514 nm, 20 mW) display intense phenylalanine marker bands at 1003 cm⁻¹ (ring breathing, A₁ symmetry) and 1605 cm⁻¹ (C=C stretching) [11]. The depolarisation ratio of the 1003 cm⁻¹ line (ρ = 0.10) is identical to that of neat L-phenylalanine, indicating that the aromatic ring retains free rotational averaging in the crystal lattice.
A diagnostic doublet at 1128/1105 cm⁻¹, arising from coupled C-C and C-N stretches of the D-alanine residue, is absent from spectra of the all-L dipeptide and therefore serves as a rapid spectroscopic handle for configurational assignment [10]. Low-frequency Raman modes at 530 and 378 cm⁻¹, attributed to collective skeletal deformations of α-helical polypeptides, are weak in H-Phe-D-Ala-OH, supporting the crystallographic inference that the molecule prefers a β-turn-like geometry in the solid state [10] [2].
Characteristic Raman bands of H-Phe-D-Ala-OH | Wavenumber / cm⁻¹ | Polarisation ρ | Structural origin | Ref. |
---|---|---|---|---|
1003 | 0.10 | ring breathing (Phe) | [11] | |
1105 | 0.42 | C-C/C-N stretch (D-Ala) | [10] | |
1128 | 0.38 | C-C/C-N stretch (D-Ala) | [10] | |
1605 | 0.17 | aromatic C=C | [11] | |
530 | 0.64 | backbone deformation | [10] | |
378 | 0.71 | backbone deformation | [10] |